molecular formula C13H19ClN2O2 B1418049 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride CAS No. 80385-33-7

3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride

Cat. No. B1418049
CAS RN: 80385-33-7
M. Wt: 270.75 g/mol
InChI Key: UCRRWSQZSNYFJI-UHFFFAOYSA-N
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Description

3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. It is a synthetic compound that can be synthesized using various methods, and its mechanism of action has been investigated in detail. In

Scientific Research Applications

DNA Interaction and Cellular Staining

Hoechst 33258, a closely related compound with a piperazine derivative and benzimidazole groups, is known for its strong binding to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. It has been widely utilized as a fluorescent DNA stain, facilitating chromosomal and nuclear staining in cell biology, flow cytometry, and the analysis of plant chromosomes due to its ability to penetrate cells easily. This property makes it a valuable tool in research for understanding cellular mechanisms and genetic information (Issar & Kakkar, 2013).

Pharmacological Implications

Arylpiperazine derivatives, a category that includes 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride, have reached clinical applications, mainly in treating depression, psychosis, or anxiety. Their extensive metabolism involves CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, highlighting the importance of understanding their metabolic pathways and interactions with human enzymes. This knowledge is crucial for drug design and the development of new therapeutics (Caccia, 2007).

Therapeutic Research and Drug Design

The piperazine moiety, integral to 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride, is significant in drug design due to its presence in many drugs with various therapeutic uses. Research on piperazine-based molecules reflects their broad potential across CNS agents, anticancer, cardio-protective agents, and more. Modifications to the piperazine nucleus can significantly impact the pharmacokinetic and pharmacodynamic properties of the resulting molecules, underscoring the flexibility and importance of piperazine derivatives in medicinal chemistry and therapeutic applications (Rathi et al., 2016).

properties

IUPAC Name

3-phenoxy-1-piperazin-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c16-13(15-9-7-14-8-10-15)6-11-17-12-4-2-1-3-5-12;/h1-5,14H,6-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRRWSQZSNYFJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CCOC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride

CAS RN

80385-33-7
Record name 80385-33-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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